molecular formula C18H20FN3O3S B2978651 N-(4-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide CAS No. 432020-83-2

N-(4-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide

Cat. No.: B2978651
CAS No.: 432020-83-2
M. Wt: 377.43
InChI Key: CBCQTTNGIUBMOZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives, such as the one , has been a topic of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Piperazine Derivatives in Drug Design

Piperazine derivatives, including N-(4-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide, are vital in the rational design of drugs due to their versatile pharmacological properties. These compounds have been found in drugs with antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protector, anti-inflammatory, and imaging agent applications. Modifications to the substitution pattern on the piperazine nucleus significantly impact the medicinal potential of the resulting molecules. This flexibility makes piperazine derivatives, including this compound, critical in discovering drug-like elements for various diseases, emphasizing the importance of further therapeutic investigations on this motif (Rathi, Syed, Shin, & Patel, 2016).

Role in Antimycobacterial Research

Piperazine and its analogues, including this compound, have shown promise in antimycobacterial research. The compound's structure, being a piperazine derivative, has been part of studies targeting Mycobacterium tuberculosis (MTB). The design and structure-activity relationship (SAR) of piperazine-based anti-TB molecules highlight the compound's potential against multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains of MTB. This emphasizes the compound's importance in developing safer, selective, and cost-effective anti-mycobacterial agents (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).

Environmental Applications

The environmental impact of pharmaceuticals, including compounds like this compound, is a growing concern. Research into the adsorptive elimination of pharmaceutical micropollutants from water has highlighted the potential of using advanced materials for removing such compounds. Studies have explored various adsorption mechanisms and materials that could effectively reduce the presence of pharmaceuticals in aquatic environments, potentially including derivatives of this compound. This line of research is crucial for environmental protection and the development of sustainable water treatment technologies (Igwegbe, Aniagor, Oba, Yap, Iwuchukwu, Liu, Souza, & Ighalo, 2021).

Properties

IUPAC Name

N-[4-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O3S/c1-14(23)20-15-6-8-16(9-7-15)26(24,25)22-12-10-21(11-13-22)18-5-3-2-4-17(18)19/h2-9H,10-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBCQTTNGIUBMOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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